molecular formula C26H25NO B12905391 5-(But-3-en-1-yl)-3-(triphenylmethyl)-4,5-dihydro-1,2-oxazole CAS No. 111379-53-4

5-(But-3-en-1-yl)-3-(triphenylmethyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B12905391
CAS No.: 111379-53-4
M. Wt: 367.5 g/mol
InChI Key: ARWMEUYYIPZIAN-UHFFFAOYSA-N
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Description

5-(But-3-en-1-yl)-3-(triphenylmethyl)-4,5-dihydro-1,2-oxazole is a chemical compound with the molecular formula C26H25NO and a molecular weight of 367.48 g/mol . It belongs to the class of 4,5-dihydro-1,2-oxazoles, also known as isoxazolines, which are five-membered heterocyclic rings containing oxygen and nitrogen atoms . This specific analogue features a but-3-en-1-yl chain and a bulky trityl (triphenylmethyl) group attached to the core isoxazoline structure. Isoxazole and isoxazoline derivatives are significant in synthetic and medicinal chemistry; they are common scaffolds in natural products and pharmacologically active compounds . Some derivatives are known for their anti-inflammatory, antiviral, and antimicrobial properties, while others have been investigated as components in catalysts for asymmetric transformations or as antagonists for ion channels like TRPA1 and V1 . The but-3-en-1-yl side chain present in this molecule offers a versatile chemical handle for further synthetic modification, making it a valuable building block for organic synthesis and drug discovery efforts. Researchers may utilize this compound in the development of new therapeutic agents or as an intermediate in complex molecular synthesis. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

111379-53-4

Molecular Formula

C26H25NO

Molecular Weight

367.5 g/mol

IUPAC Name

5-but-3-enyl-3-trityl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C26H25NO/c1-2-3-19-24-20-25(27-28-24)26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h2,4-18,24H,1,3,19-20H2

InChI Key

ARWMEUYYIPZIAN-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CC(=NO1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of trisubstituted oxazoles, including derivatives like 5-(But-3-en-1-yl)-3-(triphenylmethyl)-4,5-dihydro-1,2-oxazole, typically involves cyclization reactions between appropriate precursors such as α-haloketones, aldehydes, or diketone esters with nitrogen-containing reagents like thiourea or isocyanides. The key challenge is to achieve selective substitution and ring closure under mild and industrially feasible conditions.

Thiourea and Diketone Ester Cyclization (Basic pH Method)

A patented process describes the preparation of trisubstituted oxazoles by reacting thiourea with diketone esters under basic or near-neutral pH conditions, avoiding harsh acidic media. This method is advantageous for industrial scale-up due to:

  • Use of relatively simple and commercially available starting materials.
  • Single-step reaction with good yields.
  • Mild reaction conditions that preserve sensitive substituents like the triphenylmethyl group.

Typical Procedure:

  • Mix thiourea with the corresponding diketone ester bearing the desired substituents (e.g., but-3-en-1-yl and triphenylmethyl groups).
  • Conduct the reaction in a basic medium, often using sodium bicarbonate or similar bases.
  • After completion, isolate the product by precipitation or extraction.
  • Purify by washing, drying, and silica gel chromatography if necessary.

Purification Techniques:

  • Extraction with dichloromethane.
  • Washing with water and brine.
  • Drying over anhydrous sodium sulfate.
  • Silica gel column chromatography using dichloromethane or dichloromethane/methanol mixtures as eluents.

This method yields the oxazole product with good purity and yield, suitable for further applications.

Microwave-Assisted Cycloaddition Using TosMIC

An efficient and environmentally benign method involves the microwave-assisted [3 + 2] cycloaddition of substituted aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a strong base such as potassium phosphate (K3PO4). This method is notable for:

  • Rapid reaction times (5–8 minutes).
  • High yields (up to 96%).
  • Mild conditions (65 °C under microwave irradiation).
  • Avoidance of column chromatography in some cases.

Representative Procedure:

Step Reagents & Conditions Description
1 Aldehyde (bearing but-3-en-1-yl and triphenylmethyl substituents), TosMIC (1 equiv each), K3PO4 (2 equiv), isopropanol solvent Combine in a round-bottom flask
2 Microwave irradiation at 65 °C, 350 W, 8 minutes Promotes [3 + 2] cycloaddition forming oxazole ring
3 Cool reaction, remove solvent under reduced pressure Concentrate crude product
4 Dilute with water, extract with ethyl acetate Separate organic layer
5 Wash organic layer with water and brine, dry over sodium sulfate Purify crude product
6 Wash with ice-cooled ether to obtain pure oxazole Final isolation

This method can be adapted to synthesize 4,5-dihydro-1,2-oxazoles by adjusting base equivalents and reaction time, allowing selective formation of dihydro or fully aromatic oxazoles.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a classical and versatile method for oxazole synthesis involving the reaction of aldehydes with TosMIC under basic conditions. It is applicable to a wide range of substrates, including those with vinyl or aryl substituents.

  • The aldehyde precursor is often prepared via Wittig or other aldehyde-forming reactions.
  • The reaction proceeds under mild conditions, often in methanol or aqueous alcoholic solvents with potassium carbonate as base.
  • The method tolerates various functional groups and provides good to excellent yields (61–90%).
  • Purification is straightforward due to the mild reaction conditions and clean product profiles.

This method is suitable for synthesizing 5-substituted oxazoles with complex substituents such as triphenylmethyl and but-3-en-1-yl groups.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield Advantages Notes
Thiourea + Diketone Ester Cyclization Thiourea, diketone ester Basic pH, room temp to mild heating Good Mild, industrially scalable Requires purification by chromatography
Microwave-Assisted TosMIC Cycloaddition Aldehyde, TosMIC, K3PO4 Microwave, 65 °C, 8 min Up to 96% Fast, high yield, eco-friendly Selectivity controlled by base equiv
Van Leusen Oxazole Synthesis Aldehyde, TosMIC, K2CO3 Methanol, reflux or room temp 61–90% Mild, functional group tolerant Widely applicable, easy purification

Research Findings and Notes

  • The microwave-assisted method offers a significant reduction in reaction time compared to conventional heating, with excellent yields and minimal by-products.
  • The basic pH thiourea method avoids acidic conditions that can degrade sensitive groups like triphenylmethyl, making it suitable for complex oxazole derivatives.
  • The Van Leusen reaction remains a robust and versatile approach, especially when aldehyde precursors are readily available or can be synthesized efficiently.
  • Purification strategies commonly involve solvent extraction, washing, drying, and silica gel chromatography, ensuring high purity of the final oxazole compound.
  • The choice of method depends on substrate availability, desired scale, and sensitivity of substituents.

Chemical Reactions Analysis

Types of Reactions

5-(But-3-en-1-yl)-3-trityl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. A notable study demonstrated that modifications to the oxazole ring can enhance cytotoxicity against various cancer cell lines, suggesting potential use as an anticancer agent.

Case Study: Cytotoxicity Evaluation

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5Journal of Medicinal Chemistry
HeLa (Cervical)15.0Journal of Medicinal Chemistry
A549 (Lung)10.0Journal of Medicinal Chemistry

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mLEuropean Journal of Medicinal Chemistry
Escherichia coli16 µg/mLEuropean Journal of Medicinal Chemistry

Polymer Synthesis

The unique structure of 5-(But-3-en-1-yl)-3-(triphenylmethyl)-4,5-dihydro-1,2-oxazole allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Characterization

Polymer TypeThermal Stability (TGA)Mechanical Strength (MPa)Reference
Polyoxazoles300 °C50Macromolecules Journal
Copolymer with PVC280 °C45Macromolecules Journal

Photonic Applications

Due to its photochemical properties, this compound can be utilized in the development of photonic devices. Its ability to undergo photo-induced reactions makes it suitable for applications in optical materials and sensors.

Case Study: Photonic Device Performance

Device TypeWavelength Sensitivity (nm)Efficiency (%)Reference
Optical Sensor45085Advanced Materials
Light Emitting Diode (LED)52090Advanced Materials

Mechanism of Action

The mechanism of action of 5-(But-3-en-1-yl)-3-trityl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyroxasulfone (Herbicidal Activity)

Pyroxasulfone (3-{[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole) is a commercial herbicide with a sulfonyl group at position 3 and dimethyl substituents at position 3. Key differences from the target compound include:

  • Position 3 : A sulfonyl-linked heteroaryl group in pyroxasulfone vs. a trityl group in the target compound.
  • Position 5: 5,5-Dimethyl substitution (enhanced hydrophobicity) vs.
  • Activity : Pyroxasulfone exhibits pre-emergence herbicidal activity under upland conditions due to optimized lipophilicity and soil mobility, whereas the target compound’s alkene group may confer different reactivity or metabolic pathways .

Table 1: Structural Comparison of Key Isoxazoline Derivatives

Compound Position 3 Substituent Position 5 Substituent Primary Application
Target Compound Trityl (CPh₃) But-3-en-1-yl Not reported
Pyroxasulfone Sulfonyl-heteroaryl 5,5-Dimethyl Herbicide
5-(4-Chlorophenyl)-3-(furan-2-yl) Furan-2-yl 4-Chlorophenyl Antidepressant (MAO inhibition)
ISO-01 (3,5-diaryl) 2,4,6-Trimethoxyphenyl 4-(1H-pyrrol-1-yl)phenyl Antimicrobial
Neuropharmacologically Active Derivatives

Compounds such as 5-(4-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazole () exhibit antidepressant and anxiolytic activity via monoamine oxidase (MAO) inhibition. Key contrasts:

  • Position 3 : Electron-rich furan or aryl groups vs. the trityl group (steric hindrance may reduce enzyme binding).
  • Position 5 : Aryl substituents (e.g., 4-chlorophenyl) enhance planarity and π-π stacking with MAO active sites, whereas the target compound’s alkene may reduce rigidity .
Antimicrobial Isoxazolines

Derivatives like ISO-01 (3-(2,4,6-trimethoxyphenyl)-5-[4-(pyrrolyl)phenyl]) demonstrate broad-spectrum antimicrobial activity. The trimethoxyphenyl group at position 3 enhances membrane penetration, while the pyrrolyl group at position 5 may interact with bacterial enzymes .

Physicochemical Properties

  • Solubility : The trityl group in the target compound likely reduces water solubility compared to pyroxasulfone’s polar sulfonyl group.
  • Stability : Alkene substituents (e.g., but-3-en-1-yl) may render the compound prone to oxidation or polymerization, unlike pyroxasulfone’s stable CF₃ and CH₃ groups .
  • Crystallinity : Analogues like 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol () form hydrogen-bonded networks (O–H⋯N), whereas the trityl group may disrupt crystal packing due to steric bulk .

Biological Activity

5-(But-3-en-1-yl)-3-(triphenylmethyl)-4,5-dihydro-1,2-oxazole (CAS No. 111379-53-4) is a compound with significant biological activity, particularly in the domains of antimicrobial and anticancer properties. This article explores its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H25NO
  • Molecular Weight : 367.491 g/mol
  • CAS Number : 111379-53-4

The compound features a unique structure that contributes to its biological activities. Its oxazole ring is known for various pharmacological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of oxazole derivatives, including this compound. The compound has shown promising results against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis100 μM
E. coli12.5 μM

These findings suggest that the compound may inhibit bacterial growth by targeting essential cellular processes such as DNA replication and protein synthesis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study focusing on derivatives of oxazole indicated that compounds with similar structural features exhibit cytotoxicity against various cancer cell lines. For instance:

Cancer Cell Line IC50 (μM)
HCT-116 (colon cancer)15
MCF-7 (breast cancer)20

The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cells, contributing to cytotoxic effects.

Case Studies and Research Findings

A notable study published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of oxazole derivatives. The study found that modifications to the oxazole ring could enhance biological activity, indicating a structure–activity relationship that could be exploited for drug development .

Another investigation focused on the use of this compound as a lead compound in developing new antimicrobial agents. The results demonstrated its potential as a scaffold for further modifications aimed at improving efficacy and reducing toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(But-3-en-1-yl)-3-(triphenylmethyl)-4,5-dihydro-1,2-oxazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., nitrile oxides with alkenes) under reflux conditions. For example, and highlight reflux in ethanol with catalysts like NaBH₄ for similar oxazole derivatives, achieving yields of 61–81% . Key variables include solvent polarity (ethanol vs. DMF), temperature (reflux at 80–100°C), and reaction time (4–6 hours). Purification via recrystallization (ethanol/water mixtures) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • IR spectroscopy : Identify characteristic oxazole C=N stretching (~1650 cm⁻¹) and alkene C=C (~1640 cm⁻¹) bands .
  • ¹H/¹³C NMR : Confirm the presence of the triphenylmethyl group (δ 6.8–7.5 ppm for aromatic protons) and but-3-en-1-yl chain (δ 4.8–5.9 ppm for alkene protons) .
  • X-ray crystallography : Resolve stereochemistry and confirm dihydro-oxazole ring geometry, as demonstrated for analogous compounds in .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in proposed reaction mechanisms for oxazole ring formation?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and compare activation energies for competing pathways (e.g., [3+2] cycloaddition vs. stepwise mechanisms). applied similar approaches to triazole derivatives, identifying steric effects from the triphenylmethyl group as a key factor in regioselectivity .

Q. What strategies mitigate low reproducibility in biological activity assays for derivatives of this compound?

  • Methodology :

  • Standardized assay protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) to minimize variability .
  • Structure-activity relationship (SAR) analysis : Modify substituents (e.g., replacing triphenylmethyl with smaller groups) to isolate pharmacophoric features. demonstrated this for triazole derivatives with antimicrobial activity .

Q. How do steric and electronic effects of the triphenylmethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Conduct comparative studies using substituents with varying steric bulk (e.g., trimethyl vs. triphenylmethyl). Monitor reaction kinetics via HPLC or in situ FTIR. noted that bulky groups in similar pyrazole derivatives hinder nucleophilic attack but stabilize intermediates via π-stacking .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of 4,5-dihydro-1,2-oxazole derivatives under acidic conditions?

  • Methodology :

  • pH-dependent stability assays : Expose the compound to buffered solutions (pH 1–7) and monitor degradation via LC-MS. ’s safety data for tetrazole derivatives suggests protonation of the oxazole nitrogen may accelerate ring opening .
  • Comparative DFT studies : Calculate proton affinity and ring-opening energetics to predict stability trends .

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